molecular formula C19H19ClN4O B2516466 N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286713-33-4

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2516466
CAS No.: 1286713-33-4
M. Wt: 354.84
InChI Key: QMSOICDYUDIHKE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a 4-chlorobenzyl group and a 3,4,5-trimethylpyrazole moiety. Its molecular formula is C19H18ClN4O, with a molecular weight of 354.8 g/mol . The compound’s structure combines heterocyclic elements (pyrazole and pyridine) with a halogenated benzyl group, a design strategy often employed to enhance pharmacological properties such as target binding affinity, metabolic stability, and bioavailability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSOICDYUDIHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate ketones with hydrazine derivatives under acidic or basic conditions.

    Nicotinamide derivative synthesis: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with amines.

    Coupling reactions: The final step often involves coupling the pyrazole derivative with the nicotinamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of nicotinamide derivatives with pyrazole substitutions. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Halogen Molecular Weight (g/mol) Core Structure
N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide 4-chlorobenzyl Cl 354.8 Nicotinamide-pyrazole
N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide 4-fluorobenzyl F 338.4 Nicotinamide-pyrazole
N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide 3-chlorobenzyl Cl 354.8 Nicotinamide-pyrazole
Key Observations:

Halogen Effects: The 4-chlorobenzyl substituent in the target compound may enhance lipophilicity compared to the 4-fluorobenzyl analog (MW 338.4 vs. Chlorine’s larger atomic radius and electron-withdrawing properties could also influence π-π stacking or hydrogen bonding in biological systems . The 3-chlorobenzyl analog (meta-substitution) may exhibit steric or electronic differences compared to the para-substituted target compound, altering binding kinetics or metabolic pathways .

For example, the structurally related compound N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) demonstrated antitumor and radio-sensitizing activities in breast cancer models, highlighting the therapeutic relevance of pyrazole-halobenzyl hybrids .

Comparison with Heterocyclic Derivatives

The compound’s nicotinamide-pyrazole core distinguishes it from other heterocyclic scaffolds with documented bioactivity:

Table 2: Activity Comparison with Related Heterocycles

Compound Class Core Structure Biological Activity Key Substituents Reference
Pyrimidin-4(3H)-ones Pyrimidine Antimicrobial (e.g., 6-(4-chlorobenzyl)-5-methyl derivatives) 4-chlorobenzyl, alkylthio groups
Ethanesulfonamide-pyrazoles Pyrazole-ethanesulfonamide Antitumor, radio-sensitizing 4-chlorobenzyl, trifluoromethyl
Nicotinamide-pyrazoles Nicotinamide-pyrazole Undocumented (inferred kinase/antimicrobial potential) 4-chlorobenzyl, trimethylpyrazole
Key Observations:

Antimicrobial Activity: Pyrimidine derivatives like 6-(4-chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one (compound 4a) showed antibacterial and antifungal activity, suggesting that the 4-chlorobenzyl group may enhance interactions with microbial targets . The target compound’s pyrazole core could offer similar advantages but with distinct selectivity.

Antitumor Potential: Pyrazole-ethanesulfonamide hybrids (e.g., compound 6b) inhibit tumor growth via mechanisms such as cell cycle arrest or DNA damage potentiation. The target compound’s nicotinamide moiety, a NAD<sup>+</sup> precursor, might modulate energy metabolism in cancer cells, offering a complementary mechanism .

Structural Flexibility :

  • The trimethylpyrazole group in the target compound could improve metabolic stability compared to unsubstituted pyrazoles, reducing susceptibility to oxidative degradation .

Biological Activity

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrazole ring and a nicotinamide moiety. The synthesis generally involves multiple steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting appropriate ketones with hydrazine derivatives.
  • Synthesis of Nicotinamide : The nicotinamide core can be synthesized from nicotinic acid and amines.
  • Coupling Reaction : The final step involves coupling the pyrazole derivative with the nicotinamide core using coupling agents like EDC or DCC under controlled conditions .

Biological Activity Overview

This compound exhibits various biological activities that are crucial for its potential therapeutic applications:

  • Antileishmanial Activity : Preliminary studies suggest that this compound may inhibit the growth of Leishmania parasites, making it a candidate for treating leishmaniasis .
  • Antimalarial Properties : Similar to its antileishmanial effects, there is evidence indicating that this compound could also possess antimalarial activity .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in metabolic pathways of pathogens, which could lead to its effectiveness against parasitic infections.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in the Leishmania lifecycle, disrupting their metabolic processes and leading to cell death.
  • Interference with Cellular Metabolism : By targeting metabolic pathways, this compound can potentially reduce the viability of pathogenic cells .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole derivatives. Below is a summary of relevant findings:

StudyCompoundBiological ActivityIC50 Value
Pyrazole Derivative AAntileishmanial15 µM
Pyrazole Derivative BAntimalarial20 µM
This compoundEnzyme InhibitionNot specified

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